

N-((S)-1-phenylethyl)acrylamide molecular structure and formula

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Compound of Interest

Compound Name: N-((S)-1-phenylethyl)acrylamide

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An In-depth Technical Guide to N-((S)-1-phenylethyl)acrylamide

This technical guide provides a comprehensive overview of the molecular structure, formula, and synthesis of **N-((S)-1-phenylethyl)acrylamide**, targeted at researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide also includes a generalized, representative experimental protocol for its synthesis based on established methods for analogous N-substituted acrylamides.

Molecular Structure and Chemical Formula

N-((S)-1-phenylethyl)acrylamide is a chiral organic compound. It consists of an acrylamide functional group where the nitrogen atom is substituted with a chiral (S)-1-phenylethyl group.

Molecular Formula: $C_{11}H_{13}NO$

Structure:

The key structural features include a vinyl group, which can participate in polymerization, an amide linkage, and a chiral center at the benzylic carbon of the phenylethyl moiety.

Physicochemical Properties

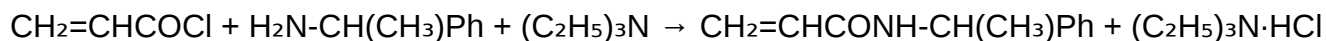
Detailed experimental data on the physicochemical properties of **N-((S)-1-phenylethyl)acrylamide** are not extensively available in peer-reviewed literature. The following table summarizes the available and calculated information. Researchers should determine specific properties experimentally for their applications.

Property	Value	Source
IUPAC Name	N-[(1S)-1-phenylethyl]prop-2-enamide	-
CAS Number	19035-71-3	[Vendor Information]
Molecular Formula	C ₁₁ H ₁₃ NO	[1]
Molecular Weight	175.23 g/mol	[1]
Appearance	Not specified (likely a solid)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Synthesis of N-((S)-1-phenylethyl)acrylamide: A Representative Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **N-((S)-1-phenylethyl)acrylamide** is not readily available, a general and reliable method for the preparation of N-substituted acrylamides involves the acylation of a primary amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[2][3][4][5]

Reaction Scheme:



Materials and Reagents:

- (S)-1-phenylethylamine

- Acryloyl chloride
- Triethylamine (Et_3N)
- Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone)[2]
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

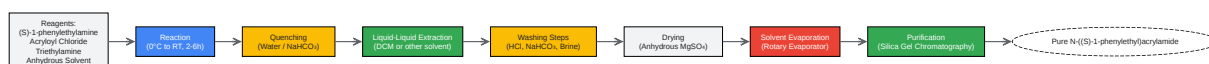
Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the chosen anhydrous solvent.[2]
- **Addition of Acryloyl Chloride:** Cool the solution to 0 °C in an ice bath. To this stirred solution, add acryloyl chloride (1.0-1.1 equivalents) dropwise via a syringe or dropping funnel.[2] The addition should be slow to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water or a saturated aqueous solution of NaHCO_3 .
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
 - Combine the organic layers and wash sequentially with 1 M HCl , saturated aqueous NaHCO_3 , and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **N-((S)-1-phenylethyl)acrylamide**.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **N-((S)-1-phenylethyl)acrylamide**.



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Caption: Synthesis and purification workflow for **N-((S)-1-phenylethyl)acrylamide**.

Biological and Pharmacological Context

The biological activities of **N-((S)-1-phenylethyl)acrylamide** have not been specifically reported in the scientific literature. However, the broader class of acrylamide derivatives has been investigated for various therapeutic applications.

- Anticancer Activity: Certain acrylamide derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.^{[6][7]}
- Antiallergic Properties: Some series of acrylamide derivatives have been shown to possess antiallergic activity.^[8]
- Enzyme Inhibition: The acrylamide functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in enzymes, which has been utilized in the design of enzyme inhibitors.^[9]

- Toxicity of Acrylamide: It is important to note that the parent compound, acrylamide, is a known neurotoxin and is classified as a probable human carcinogen.[10][11] The toxicity of N-substituted derivatives like **N-((S)-1-phenylethyl)acrylamide** has not been extensively studied and should be handled with appropriate safety precautions.

Due to the lack of specific studies on **N-((S)-1-phenylethyl)acrylamide**, no signaling pathways or detailed mechanisms of action can be described at this time. Further research is required to elucidate the specific biological and pharmacological profile of this compound.

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